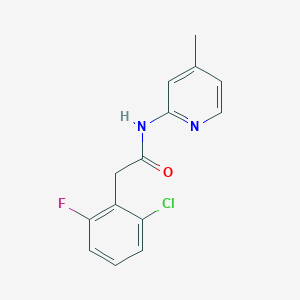![molecular formula C22H22N2OS B4431778 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine
描述
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology.
作用机制
The mechanism of action of 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the formation of toxic metabolites that selectively target dopaminergic neurons. This compound is metabolized by the enzyme monoamine oxidase-B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), a toxic metabolite that is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its selective toxicity towards dopaminergic neurons, this compound has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of mitochondrial respiration, the induction of oxidative stress, and the activation of inflammatory pathways. This compound has also been shown to affect the expression of various genes and proteins involved in cell signaling and metabolism.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine in lab experiments is its selective toxicity towards dopaminergic neurons, which makes it a valuable tool for investigating the underlying mechanisms of Parkinson's disease. However, there are also several limitations to using this compound in lab experiments. For example, this compound is highly toxic and can be dangerous to handle, making it difficult to work with. Additionally, the effects of this compound can vary depending on the animal model and experimental conditions used, which can make it difficult to compare results across different studies.
未来方向
There are several potential future directions for research involving 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine. One area of interest is the development of new animal models of Parkinson's disease that more accurately mimic the human disease. Another area of interest is the investigation of the role of inflammation in the pathogenesis of Parkinson's disease, and the potential use of anti-inflammatory agents to treat the disease. Additionally, there is growing interest in the use of this compound as a tool for investigating other neurological disorders, such as Alzheimer's disease and Huntington's disease.
科学研究应用
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. One of the most notable applications of this compound is in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been shown to selectively destroy dopaminergic neurons in animal models, making it a valuable tool for investigating the underlying mechanisms of Parkinson's disease.
属性
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-17-16-20(26-21(17)18-8-4-2-5-9-18)22(25)24-14-12-23(13-15-24)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCNEFRKUSNGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431713.png)
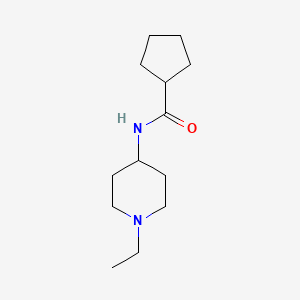
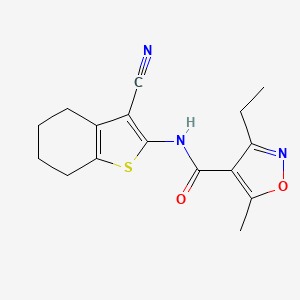


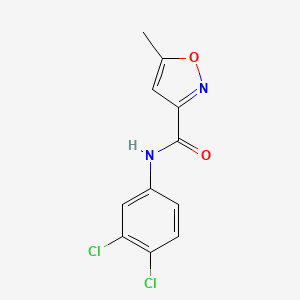
![2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4431753.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)
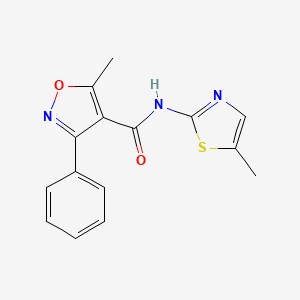
![4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4431779.png)

